1-Benzoyl-2-(trifluoromethyl)azetidine
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Overview
Description
1-Benzoyl-2-(trifluoromethyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring with a benzoyl group and a trifluoromethyl group attached. Azetidines are known for their strained ring structure, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-2-(trifluoromethyl)azetidine typically involves multiple steps. One common method starts with ethyl 4,4,4-trifluoroacetoacetate, which undergoes imination, hydride reduction, chlorination, and base-induced ring closure to form the azetidine ring . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-2-(trifluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Benzoyl-2-(trifluoromethyl)azetidine has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential as a pharmacophore is explored in drug discovery and development, particularly for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-benzoyl-2-(trifluoromethyl)azetidine involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These interactions influence the compound’s binding affinity and specificity towards biological receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-3-trifluoromethyl-2-azetidinone: Similar in structure but with a benzyl group instead of a benzoyl group.
1-alkyl-2-(trifluoromethyl)azetidines: These compounds have an alkyl group in place of the benzoyl group.
Uniqueness: 1-Benzoyl-2-(trifluoromethyl)azetidine stands out due to its specific combination of the benzoyl and trifluoromethyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C11H10F3NO |
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Molecular Weight |
229.20 g/mol |
IUPAC Name |
phenyl-[2-(trifluoromethyl)azetidin-1-yl]methanone |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-6-7-15(9)10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
NTPDIXOVFCZFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1C(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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